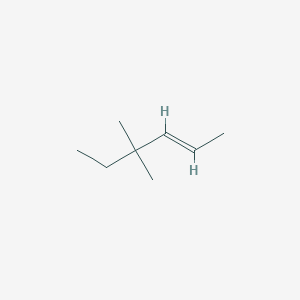

trans-4,4-Dimethyl-2-hexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

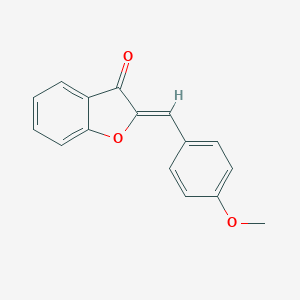

Trans-4,4-Dimethyl-2-hexene, also known as DMH, is a chemical compound with the molecular formula C8H16. It is a colorless liquid with a distinct odor and is commonly used in scientific research for its unique properties. DMH is an unsaturated hydrocarbon with a double bond between the fourth and fifth carbon atoms in its structure. In

Mecanismo De Acción

Trans-4,4-Dimethyl-2-hexene acts as a substrate for various enzymes and proteins, which catalyze the conversion of trans-4,4-Dimethyl-2-hexene into other compounds. The mechanism of action of trans-4,4-Dimethyl-2-hexene depends on the specific enzyme or protein involved in the reaction. For example, trans-4,4-Dimethyl-2-hexene can be converted into 4,4-dimethyl-2-hexanol by the enzyme alcohol dehydrogenase. trans-4,4-Dimethyl-2-hexene can also be converted into 4,4-dimethyl-2-hexanal by the enzyme aldehyde dehydrogenase.

Biochemical and Physiological Effects:

trans-4,4-Dimethyl-2-hexene has been shown to have various biochemical and physiological effects. It has been shown to be metabolized by various enzymes and proteins in the body, leading to the production of other compounds. trans-4,4-Dimethyl-2-hexene has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body. However, more research is needed to fully understand the biochemical and physiological effects of trans-4,4-Dimethyl-2-hexene.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trans-4,4-Dimethyl-2-hexene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a model compound that can be used to study the mechanism of action of various enzymes and proteins. However, trans-4,4-Dimethyl-2-hexene also has some limitations for use in lab experiments. It is a relatively simple compound that may not accurately represent the complexity of other compounds found in nature. Additionally, trans-4,4-Dimethyl-2-hexene may not be suitable for studying the effects of certain enzymes and proteins that do not interact with unsaturated hydrocarbons.

Direcciones Futuras

There are several future directions for research involving trans-4,4-Dimethyl-2-hexene. One area of research could focus on the biochemical and physiological effects of trans-4,4-Dimethyl-2-hexene in the body. Another area of research could focus on the synthesis of other compounds using trans-4,4-Dimethyl-2-hexene as a substrate. Additionally, trans-4,4-Dimethyl-2-hexene could be used as a model compound for studying the mechanism of action of various enzymes and proteins in more detail. Overall, trans-4,4-Dimethyl-2-hexene has many potential applications in scientific research and could lead to new discoveries in the field of biochemistry.

Métodos De Síntesis

Trans-4,4-Dimethyl-2-hexene can be synthesized by various methods, including the Wittig reaction, the Grignard reaction, and the elimination reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to produce an alcohol. The elimination reaction involves the removal of a leaving group from a molecule to form a double bond.

Aplicaciones Científicas De Investigación

Trans-4,4-Dimethyl-2-hexene is commonly used in scientific research as a model compound for studying the mechanism of action of various enzymes and proteins. It is also used as a substrate for the synthesis of other compounds, such as alcohols, ketones, and aldehydes. trans-4,4-Dimethyl-2-hexene is an excellent model compound because of its unique properties, including its ability to undergo various chemical reactions and its stability under different conditions.

Propiedades

Número CAS |

19550-83-5 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

(E)-4,4-dimethylhex-2-ene |

InChI |

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5,7H,6H2,1-4H3/b7-5+ |

Clave InChI |

OQEVAISXHCRQGF-FNORWQNLSA-N |

SMILES isomérico |

CCC(C)(C)/C=C/C |

SMILES |

CCC(C)(C)C=CC |

SMILES canónico |

CCC(C)(C)C=CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)

![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)

![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)

![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![(2Z)-2-[(4-dimethylaminophenyl)methylene]benzofuran-3-one](/img/structure/B231976.png)